2-Bromo-4-chloro-3-fluoro-6-nitroaniline
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Overview
Description
2-Bromo-4-chloro-3-fluoro-6-nitroaniline is an aromatic compound with a complex structure, characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-fluoro-6-nitroaniline typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of aniline derivatives, followed by halogenation reactions. For instance, the nitration of 4-chloroaniline can be followed by bromination and fluorination to introduce the respective halogen atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-fluoro-6-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an alkyl group.
Reduction: The primary product is 2-Bromo-4-chloro-3-fluoro-6-aminoaniline.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
Scientific Research Applications
2-Bromo-4-chloro-3-fluoro-6-nitroaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes and bio-markers.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-fluoro-6-nitroaniline is largely dependent on its chemical reactivity. The presence of multiple electron-withdrawing groups (bromine, chlorine, fluorine, and nitro) significantly influences its reactivity and interaction with other molecules. These groups can activate or deactivate the aromatic ring, affecting electrophilic and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-nitroaniline
- 4-Bromo-2-fluoro-6-nitroanisole
- 3-Nitroaniline
Uniqueness
2-Bromo-4-chloro-3-fluoro-6-nitroaniline stands out due to the combination of halogen atoms and a nitro group, which imparts unique electronic properties and reactivity. This makes it particularly valuable in synthetic organic chemistry for creating complex molecules .
Properties
Molecular Formula |
C6H3BrClFN2O2 |
---|---|
Molecular Weight |
269.45 g/mol |
IUPAC Name |
2-bromo-4-chloro-3-fluoro-6-nitroaniline |
InChI |
InChI=1S/C6H3BrClFN2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 |
InChI Key |
QDKHXCPPGQDOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
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